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Compound of Interest

Compound Name: Allo-aca

Cat. No.: B12418216 Get Quote

This guide provides a comprehensive overview of the chemical structure, biological activity, and

associated methodologies for the Allo-aca peptide, a potent and specific leptin receptor

antagonist. This document is intended for researchers, scientists, and drug development

professionals working in areas such as oncology, metabolism, and angiogenesis.

Chemical Structure and Properties
Allo-aca is a peptidomimetic, a synthetic peptide designed to mimic the biological activity of a

natural peptide. Its structure is based on the C-terminal binding site III of leptin.

The primary amino acid sequence of Allo-aca is H-allo-Thr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-

NH2.[1][2] It incorporates non-natural amino acids, including allo-Threonine (allo-Thr),

Norvaline (Nva), and 6-aminocaproic acid (Aca), which contribute to its stability and enhanced

biological activity.
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Property Value Source

Molecular Formula C48H75N13O15 MedChemExpress

Molecular Weight 1074.19 g/mol [3]

Sequence
{H-allo}-Thr-Glu-{Nva}-Val-Ala-

Leu-Ser-Arg-{Aca}-NH2
[4]

Shortened Sequence
{H-allo}-TE-{Nva}-VALSR-

{Aca}-NH2
[4]

Appearance Solid Aladdin Scientific

Biological Activity and Quantitative Data
Allo-aca functions as a competitive antagonist of the leptin receptor (ObR).[5] By blocking the

binding of leptin, it inhibits downstream signaling pathways that are involved in cell proliferation,

migration, and angiogenesis. This makes Allo-aca a valuable tool for studying leptin-mediated

biological processes and a potential therapeutic agent for conditions associated with excessive

leptin signaling, such as certain types of cancer.
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Parameter Cell Line Value Source

IC50 (Leptin-induced

proliferation)
MCF-7 200 pM [3][6]

Inhibition

Concentration (Leptin-

induced proliferation)

MDA-MB-231 50 pM [3][6]

Inhibition of VEGF-

dependent leptin

mRNA expression

MDA-MB-231 & MCF-

7
250 nmol/L [3][6]

Binding Affinity (ka) to

human leptin receptor
- 5 x 10(5) M(-1) s(-1)

Dissociation Constant

(kdiss) from human

leptin receptor

- 1.5 x 10(-4) s(-1)

Cmax in mouse

plasma (2 mg/kg s.c.)
- 8.9 µg/mL at 5 min

Half-life in human

serum
- < 30 min

Half-life in bovine

vitreous fluid
- > 2 h

Half-life in human

tears
- 10 h

Experimental Protocols
While specific, detailed protocols for the synthesis and purification of Allo-aca are not readily

available in the public domain, this section outlines the general methodologies employed for

the production and characterization of this and similar peptides.

3.1. Solid-Phase Peptide Synthesis (SPPS)
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Allo-aca is synthesized using solid-phase methods, likely employing Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Resin: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal

amide.

Amino Acid Coupling:

The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

The first Fmoc-protected amino acid (Aca) is activated using a coupling reagent (e.g.,

HBTU, HATU) and a base (e.g., DIEA) and then coupled to the deprotected resin.

The resin is washed to remove excess reagents.

The deprotection and coupling steps are repeated for each subsequent amino acid in the

sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, allo-Thr).

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is

cleaved from the resin, and the side-chain protecting groups are removed simultaneously

using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various

scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl

ether, collected by centrifugation, and dried.

3.2. High-Performance Liquid Chromatography (HPLC) Purification

The crude Allo-aca peptide is purified using reversed-phase high-performance liquid

chromatography (RP-HPLC).

Column: A C18 stationary phase is commonly used for peptide purification.

Mobile Phases:

Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide

from the column. The exact gradient will depend on the hydrophobicity of the peptide and the

specific column used.

Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

Fraction Collection: Fractions corresponding to the major peak are collected, and the purity

is assessed by analytical HPLC.

3.3. Mass Spectrometry Analysis

The identity and purity of the final peptide are confirmed using mass spectrometry.

Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser

desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are typically used.

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of

water and acetonitrile with a small amount of formic acid to aid ionization.

Analysis: The mass spectrometer is calibrated, and the sample is introduced. The resulting

mass spectrum will show a peak corresponding to the calculated molecular weight of the

Allo-aca peptide (1074.19 Da).

Signaling Pathways and Logical Relationships
Allo-aca exerts its biological effects by inhibiting the signaling cascades initiated by leptin

binding to its receptor. The primary pathways affected are the JAK/STAT3, MAPK/ERK1/2, and

PI3K/AKT pathways.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12418216?utm_src=pdf-body
https://www.benchchem.com/product/b12418216?utm_src=pdf-body
https://www.peptide.com/resources/solid-phase-peptide-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cell Membrane

Intracellular

Leptin

Leptin Receptor (ObR)

Binds and Activates

Allo-aca

Blocks Binding

JAK2

Activates

PI3K

Activates

RAS

Activates

STAT3

Phosphorylates

pSTAT3

Cell Proliferation,
Angiogenesis,

Migration

Promotes

AKT

Phosphorylates

pAKT

Promotes

RAF

MEK

ERK1/2

Phosphorylates

pERK1/2

Promotes

Click to download full resolution via product page

Inhibition of Leptin-Induced Signaling by Allo-aca
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This diagram illustrates how Allo-aca competitively inhibits the binding of leptin to its receptor,

thereby blocking the activation of key downstream signaling pathways (JAK/STAT, PI3K/AKT,

and MAPK/ERK) that promote cellular processes such as proliferation, angiogenesis, and

migration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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